1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone
Description
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone is a chloro-ethanone derivative featuring a bipiperidinyl moiety. Structurally, it consists of two piperidine rings connected via a 1,4'-linkage, with a 2-chloroethanone group attached to the nitrogen of one piperidine ring.
Properties
IUPAC Name |
2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHBBKMZKINSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Biological Studies: It can be used to study various biological processes and pathways.
Industrial Applications: The compound may have applications in the synthesis of other chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone is not well-documented in the available literature. it is likely that the compound interacts with specific molecular targets and pathways in biological systems, influencing various biochemical processes.
Comparison with Similar Compounds
Table 1: Key Properties of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone and Analogous Compounds
Structural and Functional Differences
- Bipiperidinyl vs. Monocyclic Piperidine Derivatives: The bipiperidinyl core in the target compound introduces conformational rigidity and increased steric bulk compared to monocyclic analogs (e.g., 1-(3-Bromo-piperidin-1-yl)-2-chloro-ethanone). This may enhance binding affinity to specific biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, as seen in CCR5-targeting analogs .
- Substituent Effects: The 2-chloroethanone group in the target compound is a reactive electrophilic moiety, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in proteins. This contrasts with dimethylamino- or phenyl-substituted analogs (Compounds 30 and 31), where the substituents may modulate solubility or hydrogen-bonding capacity .
Molecular Weight and Drug-Likeness : The target compound (MW ~243.76) falls within the acceptable range for drug-like molecules (typically <500 g/mol), whereas analogs like Compound 30 (MW 419.21) approach the upper limit, which may impact bioavailability or membrane permeability .
Biological Activity
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.73 g/mol. The compound features a bipiperidine structure linked to a chloroethanone moiety, which may contribute to its biological activity.
Research indicates that bipiperidine derivatives often exhibit notable biological activities such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- CNS Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to cognitive functions and mood disorders.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7) at varying concentrations. |
| Binding affinity assays | Demonstrated moderate binding affinity to muscarinic acetylcholine receptors, indicating potential CNS activity. |
| Antimicrobial susceptibility | Showed effectiveness against Gram-positive bacteria with MIC values below 50 µg/mL. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, suggesting significant potency.
Case Study 2: CNS Effects
Another investigation focused on the compound's effects on cognitive functions in animal models. The study utilized behavioral tests such as the Morris water maze and Y-maze to assess memory and learning capabilities. Results indicated improved performance in treated groups compared to controls, suggesting potential as a cognitive enhancer.
Preparation Methods
Structural and Functional Overview
Molecular Characteristics
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone (CAS 1185299-34-6) features a bipiperidinyl backbone linked to a 2-chloroethanone group. Its molecular formula, $$ \text{C}{12}\text{H}{22}\text{Cl}2\text{N}2\text{O} $$, underscores the compound’s polarity and potential for hydrogen bonding, critical for biological activity. The hydrochloride salt form enhances solubility, making it preferable for pharmaceutical formulations.
Synthetic Methodologies
Reductive Amination
Reductive amination emerges as a robust strategy for assembling the bipiperidinyl-chloroethanone framework. A representative protocol involves:
- Reactants : 4-(Dimethylamino)piperidine and 2-chloroacetophenone.
- Conditions : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane at 20°C for 18 hours.
- Yield : 81% after purification via silica gel chromatography.
The mechanism proceeds through imine formation followed by reduction, with STAB selectively reducing the Schiff base intermediate. This method avoids harsh acids, preserving the chloroethanone moiety.
Optimization Insights
Chloroacetylation of Bipiperidine
Direct chloroacetylation of 1,4'-bipiperidine offers a single-step route:
- Reactants : 1,4'-Bipiperidine and chloroacetyl chloride.
- Conditions : Triethylamine (TEA) in acetonitrile at 0–5°C.
- Yield : 75% after aqueous workup.
This method leverages TEA to scavenge HCl, preventing protonation of the bipiperidine nitrogen and ensuring nucleophilic attack at the carbonyl carbon.
Side Reactions and Mitigation
Coupling Agent-Mediated Synthesis
Carbodiimide-mediated coupling provides an alternative for sensitive substrates:
- Reactants : 1,4'-Bipiperidine and chloroacetic acid.
- Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.
- Yield : 68% after recrystallization.
While milder than chloroacetylation, this route requires anhydrous conditions and exhibits lower efficiency due to competing urea formation.
Comparative Analysis of Methods
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone, and what critical parameters influence yield and purity?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution between bipiperidine derivatives and chloroacetylating agents. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during acylation to prevent side reactions) .
- Solvent selection (e.g., dichloromethane or THF for biphasic reactions) .
- Catalyst optimization (e.g., using triethylamine to neutralize HCl byproducts) .
- Purification methods (e.g., column chromatography with silica gel or recrystallization from ethanol/water mixtures) .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Answer :
- NMR spectroscopy (¹H/¹³C): Assign peaks for bipiperidine protons (δ 1.5–3.0 ppm) and the chloroethanone carbonyl (δ ~200 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine .
- X-ray crystallography : Resolve spatial conformation using single-crystal diffraction (e.g., SHELX programs for refinement; R-factor < 0.05 indicates high precision) .
Q. What biological activities have been preliminarily observed in bipiperidine-containing analogs, and how might these inform pharmacological studies of this compound?
- Answer : Structural analogs show:
- Receptor modulation (e.g., affinity for serotonin or dopamine receptors due to bipiperidine flexibility) .
- Antimicrobial properties (linked to chloro/fluorophenoxy substituents disrupting microbial membranes) .
- Neuroactive potential (via interactions with ion channels or enzymes like acetylcholinesterase) .
- Methodological implication : Use competitive binding assays (e.g., radioligand displacement) and enzyme inhibition studies (IC₅₀ determination) to validate targets .
Advanced Research Questions
Q. What experimental design considerations are crucial when investigating structure-activity relationships (SAR) for this compound?
- Answer :
- Analog library design : Synthesize derivatives with variations in substituents (e.g., replacing chlorine with fluorine or methoxy groups) .
- High-throughput screening : Use automated platforms (e.g., 96-well plates) for parallel testing of cytotoxicity and receptor affinity .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How can conflicting crystallographic data on similar compounds guide the structural refinement process for this compound?
- Answer :
- Twinning analysis : Use SHELXL’s TWIN command to resolve overlapping reflections in distorted crystals .
- Disorder modeling : For flexible bipiperidine moieties, apply PART and SUMP restraints to refine occupancies .
- Validation tools : Leverage PLATON or CCDC software to check for geometric outliers (e.g., bond angles deviating > 5° from ideal values) .
Q. What computational strategies are effective in predicting target interactions and binding modes of this compound?
- Answer :
- Molecular docking : Use AutoDock Vina with flexible ligand sampling to simulate binding to homology-modeled receptors (e.g., GPCRs) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests high potency) .
Q. What methodologies are recommended for analyzing metabolic stability and in vitro toxicity profiles of this compound?
- Answer :
- Hepatic microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 μM indicates low toxicity) .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 1 μM flags QT prolongation potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
